molecular formula C16H23IN2O5 B4144132 1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid

1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4144132
M. Wt: 450.27 g/mol
InChI Key: VAMIMNQAENCQPC-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group, an iodophenoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid typically involves the reaction of 1-ethylpiperazine with 4-iodophenol in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the ethylpiperazine attacks the iodophenol, resulting in the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the iodophenoxy group, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of ethyl-4-[2-(4-hydroxyphenoxy)ethyl]piperazine.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpiperazine
  • 4-iodophenol
  • 1-methyl-4-[2-(4-iodophenoxy)ethyl]piperazine

Uniqueness

1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or potency in various applications.

Properties

IUPAC Name

1-ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O.C2H2O4/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMIMNQAENCQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid
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1-Ethyl-4-[2-(4-iodophenoxy)ethyl]piperazine;oxalic acid

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